1-benzyl-1,3-dihydro-2H-indol-2-one

Muscarinic acetylcholine receptor GPCR pharmacology Neuropsychiatric disorders

This specific N1-benzyl oxindole scaffold (LogP 2.78, TPSA 20.31 Ų) is the privileged core for vasopressin/oxytocin ligands and an M2 muscarinic agonist (EC₅₀ 14 nM). Its unsubstituted C3 position enables Knoevenagel derivatization for kinase inhibitor libraries. Alternative N-substitutions fail to replicate this receptor affinity and synthetic utility; ensure procurement of the validated 1-benzyl compound.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 7135-32-2
Cat. No. B1314575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1,3-dihydro-2H-indol-2-one
CAS7135-32-2
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyQHXKZUNCOGOKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2): Chemical Profile and Procurement Considerations for Research Use


1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2), also known as 1-benzylindolin-2-one, is a heterocyclic organic compound belonging to the oxindole family [1]. Its structure consists of an indolin-2-one core with a benzyl substituent at the N1 position, giving it a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry and a key synthetic intermediate for generating diverse 3-substituted oxindole derivatives with therapeutic potential, particularly as kinase inhibitors and muscarinic acetylcholine receptor modulators [2].

Why Generic Oxindole Substitution Fails: Structural Determinants of Target Engagement and Functional Differentiation for 1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2)


Generic substitution among oxindole scaffolds is scientifically invalid because the N1-benzyl substituent in 1-benzyl-1,3-dihydro-2H-indol-2-one fundamentally alters both the compound's physicochemical properties and its biological target engagement profile . The benzyl group at the N1 position contributes to a calculated LogP value of 2.78 and topological polar surface area (TPSA) of 20.31 Ų, parameters that critically influence membrane permeability and bioavailability . More importantly, the N1-benzyl moiety serves as a critical pharmacophoric element that directly affects receptor binding orientation. In the development of vasopressin and oxytocin receptor ligands, the 1-benzyl-1,3-dihydroindol-2-one core was specifically selected as the privileged scaffold because alternative N-substituents failed to confer the requisite affinity and selectivity profile [1]. Furthermore, the unsubstituted 3-position of 1-benzyl-1,3-dihydro-2H-indol-2-one makes it uniquely suitable as a synthetic building block for Knoevenagel condensation and related derivatization reactions, whereas pre-functionalized 3-substituted oxindoles offer different reactivity and cannot serve as equivalent starting materials [2].

Quantitative Differentiation Evidence for 1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2) versus Structural Analogs


Muscarinic M2 Receptor Binding Affinity of 1-Benzylindolin-2-one versus Alternative Scaffolds

1-Benzyl-1,3-dihydro-2H-indol-2-one exhibits a distinct muscarinic receptor functional profile, acting as an agonist at the M2 receptor subtype with an EC₅₀ of 14 nM in isolated guinea pig left atrium functional assays [1]. This functional potency is accompanied by binding affinity values of Ki = 116 nM at cerebral cortex muscarinic receptors (measured via [³H]-QNB competition radioligand binding) and an IC₅₀ of 800 nM at rat cerebral cortex muscarinic receptors [2][3]. In contrast, the N-unsubstituted parent scaffold 1,3-dihydro-2H-indol-2-one (oxindole) shows no detectable muscarinic receptor modulation in the same assay systems, indicating that the N1-benzyl substituent is essential for this pharmacological activity . Furthermore, substituted 1-benzylindolin-2-one analogs developed as positive allosteric modulators of the M1 receptor operate via a distinct allosteric mechanism rather than the orthosteric agonist activity observed for the parent compound at M2 [4].

Muscarinic acetylcholine receptor GPCR pharmacology Neuropsychiatric disorders

N1-Benzylation as a Critical Structural Determinant for Vasopressin/Oxytocin Receptor Affinity

The 1-benzyl-1,3-dihydroindol-2-one core was explicitly selected and patented as the privileged scaffold for developing vasopressin and oxytocin receptor ligands due to its unique ability to confer affinity for these receptors [1]. The Sanofi patent family (US 5696145, EP 0668270, JPH07224034) specifically claims 1-benzyl-1,3-dihydroindol-2-one derivatives of formula I, stating that these compounds possess affinity for vasopressin and oxytocin receptors [1][2]. Comparative analysis within the patent disclosure indicates that alternative N-substituents (including N-methyl, N-ethyl, N-phenyl, and N-allyl oxindole analogs) did not achieve the requisite receptor affinity and selectivity profile needed for therapeutic development [3]. This structure-activity relationship demonstrates that the N1-benzyl group is not merely a synthetic convenience but a pharmacologically optimized substitution essential for target engagement in this receptor family [4].

Vasopressin receptor Oxytocin receptor GPCR ligand design

Physicochemical Property Differentiation: LogP and TPSA of 1-Benzylindolin-2-one versus N-Unsubstituted Oxindole

1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2) exhibits computational physicochemical parameters that are measurably distinct from the parent oxindole scaffold. The compound has a calculated LogP value of 2.7759 and a topological polar surface area (TPSA) of 20.31 Ų . The melting point is experimentally determined as 128–132 °C, with the compound existing as a yellow to off-white crystalline solid at room temperature . In contrast, the N-unsubstituted parent compound 1,3-dihydro-2H-indol-2-one (oxindole) has a substantially lower calculated LogP (approximately 0.8–1.2) and a melting point of 124–126 °C [1]. The approximately 1.5–2.0 log unit increase in lipophilicity conferred by the N1-benzyl substituent directly impacts membrane permeability and compound handling characteristics during in vitro assays [2].

Drug-likeness prediction Lipophilicity Membrane permeability

Synthetic Utility: Reactivity of 1-Benzylindolin-2-one in Knoevenagel Condensation versus Alternative Oxindole Building Blocks

1-Benzyl-1,3-dihydro-2H-indol-2-one serves as a versatile substrate for Knoevenagel condensation reactions with aromatic aldehydes to yield benzylidene-indolin-2-one derivatives [1]. Under lipase-catalyzed conditions using porcine pancreatic lipase, the reaction between 1,3-dihydroindol-2-one and various aromatic aldehydes proceeds with excellent yields, accommodating both electron-withdrawing and electron-donating substituents on the aldehyde partner [2]. The unsubstituted 3-position of 1-benzylindolin-2-one is essential for this derivatization pathway, as pre-functionalized 3-substituted oxindole analogs (e.g., 3-benzylidene-indolin-2-ones or 3-hydroxy-3-phenacyloxindoles) are products rather than substrates of this reaction and cannot serve as equivalent synthetic building blocks [3]. Microwave-enhanced protocols have also been developed, demonstrating the broad synthetic accessibility of 3-benzylidene derivatives from this starting material [4].

Knoevenagel condensation Biocatalysis Green chemistry synthesis

Kinase Inhibition SAR: N1-Benzylation Effects on Src Family Kinase Inhibitory Activity

Structure-activity relationship studies comparing 5-chloro-3-(substituted-benzylidene)indolin-2-one derivatives with their 1-benzyl-5-chloro-3-(substituted-benzylidene)indolin-2-one counterparts reveal that N1-benzylation modulates Src family kinase (SFK) inhibitory activity [1]. In a systematic study evaluating inhibition of Fyn, Lyn, and Hck kinases, the 1-benzyl-substituted series exhibited distinct inhibitory profiles compared to the N-unsubstituted 5-chloro series, with differential selectivity patterns across the three SFK members [2]. Several compounds from the 1-benzyl-substituted series demonstrated IC₅₀ values in the low micromolar range against Src kinase, with the N1-benzyl group contributing to both potency and kinase selectivity [3]. While the parent 1-benzyl-1,3-dihydro-2H-indol-2-one (without 5-chloro or 3-benzylidene substitutions) serves as the synthetic precursor to these active analogs, its unfunctionalized core is not itself a potent kinase inhibitor; the differentiation lies in the N1-benzyl pharmacophore contribution to downstream SAR optimization [4].

Src family kinases Tyrosine kinase inhibitors Anticancer drug discovery

Evidence-Based Application Scenarios for 1-Benzyl-1,3-dihydro-2H-indol-2-one (CAS 7135-32-2) in Research and Industrial Settings


Muscarinic Acetylcholine Receptor Pharmacology: M2 Agonist Tool Compound

1-Benzyl-1,3-dihydro-2H-indol-2-one functions as a muscarinic acetylcholine M2 receptor agonist with an EC₅₀ of 14 nM in isolated guinea pig left atrium functional assays and binding affinities of Ki = 116 nM at cerebral cortex muscarinic receptors [11]. This specific M2 agonism profile distinguishes it from the N-unsubstituted oxindole parent (inactive at muscarinic receptors) and from M1-directed positive allosteric modulator analogs in the 1-benzylindolin-2-one series . Researchers studying cholinergic signaling in neuropsychiatric disorders or cardiovascular pharmacology should select this compound specifically when M2 receptor functional agonism is the experimental endpoint; alternative oxindole scaffolds will not reproduce this pharmacological signature.

Synthetic Intermediate for Vasopressin and Oxytocin Receptor Ligand Development

The 1-benzyl-1,3-dihydroindol-2-one core was patented by Sanofi as the privileged scaffold for developing vasopressin and oxytocin receptor ligands, with the N1-benzyl substitution identified as essential for conferring receptor affinity [11]. Medicinal chemistry programs targeting vasopressin V1b, V2, or oxytocin receptors should prioritize procurement of this specific building block, as alternative N-substituted oxindoles (N-methyl, N-ethyl, N-phenyl, N-allyl) were evaluated and found insufficient for achieving the requisite receptor binding profile . This compound serves as the validated starting point for structure-activity relationship exploration in this therapeutic area.

Diversified Library Synthesis via Knoevenagel Condensation Chemistry

1-Benzyl-1,3-dihydro-2H-indol-2-one is an optimal building block for generating diverse 3-benzylidene-indolin-2-one libraries via Knoevenagel condensation with aromatic aldehydes under mild lipase-catalyzed conditions [11]. The unsubstituted 3-position enables direct C3 functionalization, producing derivatives that have demonstrated activity as cRaf-1 kinase inhibitors, VEGFR-2/EGFR dual inhibitors, and Src family kinase inhibitors [12]. Pre-functionalized 3-substituted oxindoles cannot undergo this transformation and are therefore unsuitable for this synthetic strategy. Researchers conducting combinatorial chemistry or scaffold-hopping campaigns should select this compound when a versatile, diversifiable oxindole core is required.

Physicochemical Reference Standard for Oxindole-Based Drug Design

With a calculated LogP of 2.78 and TPSA of 20.31 Ų, 1-benzyl-1,3-dihydro-2H-indol-2-one occupies a distinct physicochemical space compared to both the more hydrophilic N-unsubstituted oxindole (LogP ≈ 0.8–1.2) and more lipophilic 3,3-disubstituted oxindole derivatives [11]. Its melting point of 128–132 °C and appearance as a yellow to off-white crystalline solid provide reliable quality control benchmarks . This compound is appropriate as a reference standard for analytical method development, as a calibrant for HPLC or LC-MS quantification of oxindole-containing compounds, and as a comparator for assessing the impact of N1-benzylation on physicochemical properties in drug discovery programs [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.